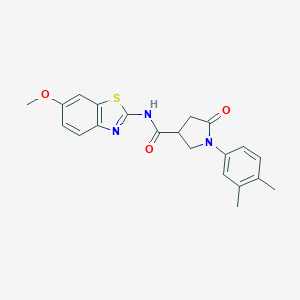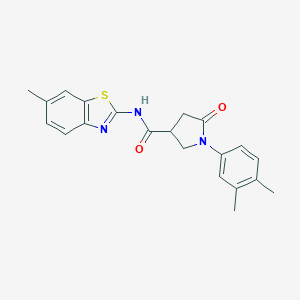
2-(3-Methoxyphenyl)-2-oxoethyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Methoxyphenyl)-2-oxoethyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate is a chemical compound with potential applications in scientific research. It is also known as MPOC or MPOE and is a member of the pyrrolidinecarboxylate family of compounds.
Mécanisme D'action
The mechanism of action of MPOC involves its interaction with enzymes and other biological molecules. It has been shown to bind to the active site of acetylcholinesterase and inhibit its activity. This leads to an increase in the levels of acetylcholine in the brain, which can have beneficial effects on cognitive function.
Biochemical and Physiological Effects:
MPOC has been shown to have a number of biochemical and physiological effects in vitro and in vivo. In addition to its inhibitory effects on acetylcholinesterase, it has also been shown to have antioxidant and anti-inflammatory properties. These properties may make it useful for the treatment of a variety of diseases, including cancer, cardiovascular disease, and neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using MPOC in lab experiments is its relative ease of synthesis. It can be produced in a standard laboratory setting using readily available reagents. Additionally, its inhibitory effects on acetylcholinesterase make it a useful tool for studying the mechanisms of Alzheimer's disease and other neurodegenerative disorders.
One limitation of using MPOC in lab experiments is its potential toxicity. It has been shown to have cytotoxic effects on certain cell lines at high concentrations. Additionally, its inhibitory effects on acetylcholinesterase may lead to unwanted side effects in vivo.
Orientations Futures
There are several potential future directions for the study of MPOC. One area of interest is the development of MPOC-based drugs for the treatment of Alzheimer's disease and other neurodegenerative disorders. Another potential application is the use of MPOC as a tool for studying the mechanisms of other diseases, such as cancer and cardiovascular disease.
In addition, further research is needed to fully understand the biochemical and physiological effects of MPOC and its potential toxicity. This will be important for determining the safety and efficacy of MPOC-based drugs in vivo.
Conclusion:
2-(3-Methoxyphenyl)-2-oxoethyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate is a chemical compound with potential applications in scientific research. Its inhibitory effects on acetylcholinesterase make it a useful tool for studying the mechanisms of Alzheimer's disease and other neurodegenerative disorders. However, further research is needed to fully understand its biochemical and physiological effects and potential toxicity.
Méthodes De Synthèse
The synthesis of MPOC involves the reaction of 3-methoxyphenylacetic acid with 4-methylphenylhydrazine to form the hydrazone intermediate. This intermediate is then reacted with ethyl pyruvate to produce MPOC. The synthesis process is relatively straightforward and can be carried out in a standard laboratory setting.
Applications De Recherche Scientifique
MPOC has potential applications in scientific research as a tool to study the mechanisms of various biological processes. It has been shown to have inhibitory effects on certain enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the brain. This makes MPOC a potential candidate for the development of drugs for the treatment of Alzheimer's disease and other neurodegenerative disorders.
Propriétés
Formule moléculaire |
C21H21NO5 |
|---|---|
Poids moléculaire |
367.4 g/mol |
Nom IUPAC |
[2-(3-methoxyphenyl)-2-oxoethyl] 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C21H21NO5/c1-14-6-8-17(9-7-14)22-12-16(11-20(22)24)21(25)27-13-19(23)15-4-3-5-18(10-15)26-2/h3-10,16H,11-13H2,1-2H3 |
Clé InChI |
APBSDAPEDZQVAQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)OCC(=O)C3=CC(=CC=C3)OC |
SMILES canonique |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)OCC(=O)C3=CC(=CC=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 4-(2-furoylamino)benzoate](/img/structure/B271067.png)
![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 3-(benzoylamino)benzoate](/img/structure/B271068.png)
![1-(3-chlorophenyl)-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271070.png)



![N-[3-(2-methyl-1,3-dioxolan-2-yl)phenyl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271076.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271077.png)
![N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271078.png)



![6-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B271089.png)
![2-(3-methoxyphenyl)-2-oxoethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B271090.png)